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molecular formula C10H16 B3024363 Tetrahydrodicyclopentadiene CAS No. 6004-38-2

Tetrahydrodicyclopentadiene

Cat. No. B3024363
M. Wt: 136.23 g/mol
InChI Key: LPSXSORODABQKT-UHFFFAOYSA-N
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Patent
US04397937

Procedure details

To a solution of 1.86 g 4,8-Bis(hydroxyeth-1'-yl)tricyclo [5.2.1.02,6 ] decane, 0.93 g of 4-di-methylamino-pyridine, 4.7 ml of triethylamine and 30 ml of CH2Cl2 at 0° C. was added a solution of 7.8 g of 6-diazo-5,6-dihydro-5-oxo-1-naphthalene sulfonyl chloride and 80 ml of methylene chloride over 0.5 hr. The mixture was stirred 1/2 hour at 9° C. and 6 hours at 25° C. and then diluted with 100 ml of methylene chloride. The mixture was then filtered and the methylene chloride phase washed with 100 ml of 10% sodium bicarbonate solution, 100 ml of water, 100 ml of 2 N sulfuric acid solution 50 ml of 5% sodium bicarbonate solution and 50 ml of water. The solution was then dried over sodium sulfate and the solvent removed at reduced pressure to give 3.5 g of product.
[Compound]
Name
4,8-Bis(hydroxyeth-1'-yl)tricyclo [5.2.1.02,6 ] decane
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[N+](=[C:10]1[CH:19]=[CH:18][C:17]2[C:16](S(Cl)(=O)=O)=[CH:15][CH:14]=[CH:13][C:12]=2[C:11]1=O)=[N-]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH:12]12[CH2:11][CH:15]([CH2:14][CH2:13]1)[CH:16]1[CH:17]2[CH2:18][CH2:19][CH2:10]1

Inputs

Step One
Name
4,8-Bis(hydroxyeth-1'-yl)tricyclo [5.2.1.02,6 ] decane
Quantity
1.86 g
Type
reactant
Smiles
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.8 g
Type
reactant
Smiles
[N+](=[N-])=C1C(C=2C=CC=C(C2C=C1)S(=O)(=O)Cl)=O
Name
Quantity
0.93 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 1/2 hour at 9° C. and 6 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the methylene chloride phase washed with 100 ml of 10% sodium bicarbonate solution, 100 ml of water, 100 ml of 2 N sulfuric acid solution 50 ml of 5% sodium bicarbonate solution and 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C12C3CCCC3C(CC1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04397937

Procedure details

To a solution of 1.86 g 4,8-Bis(hydroxyeth-1'-yl)tricyclo [5.2.1.02,6 ] decane, 0.93 g of 4-di-methylamino-pyridine, 4.7 ml of triethylamine and 30 ml of CH2Cl2 at 0° C. was added a solution of 7.8 g of 6-diazo-5,6-dihydro-5-oxo-1-naphthalene sulfonyl chloride and 80 ml of methylene chloride over 0.5 hr. The mixture was stirred 1/2 hour at 9° C. and 6 hours at 25° C. and then diluted with 100 ml of methylene chloride. The mixture was then filtered and the methylene chloride phase washed with 100 ml of 10% sodium bicarbonate solution, 100 ml of water, 100 ml of 2 N sulfuric acid solution 50 ml of 5% sodium bicarbonate solution and 50 ml of water. The solution was then dried over sodium sulfate and the solvent removed at reduced pressure to give 3.5 g of product.
[Compound]
Name
4,8-Bis(hydroxyeth-1'-yl)tricyclo [5.2.1.02,6 ] decane
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[N+](=[C:10]1[CH:19]=[CH:18][C:17]2[C:16](S(Cl)(=O)=O)=[CH:15][CH:14]=[CH:13][C:12]=2[C:11]1=O)=[N-]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH:12]12[CH2:11][CH:15]([CH2:14][CH2:13]1)[CH:16]1[CH:17]2[CH2:18][CH2:19][CH2:10]1

Inputs

Step One
Name
4,8-Bis(hydroxyeth-1'-yl)tricyclo [5.2.1.02,6 ] decane
Quantity
1.86 g
Type
reactant
Smiles
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.8 g
Type
reactant
Smiles
[N+](=[N-])=C1C(C=2C=CC=C(C2C=C1)S(=O)(=O)Cl)=O
Name
Quantity
0.93 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 1/2 hour at 9° C. and 6 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the methylene chloride phase washed with 100 ml of 10% sodium bicarbonate solution, 100 ml of water, 100 ml of 2 N sulfuric acid solution 50 ml of 5% sodium bicarbonate solution and 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C12C3CCCC3C(CC1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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